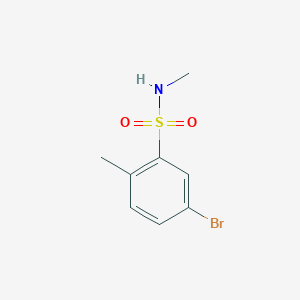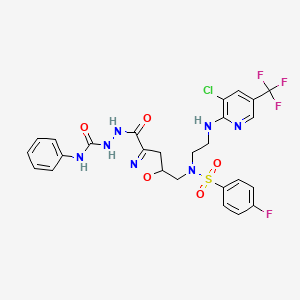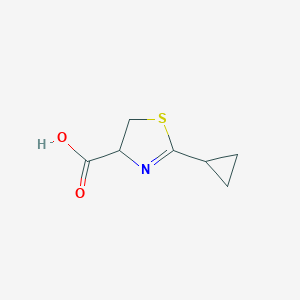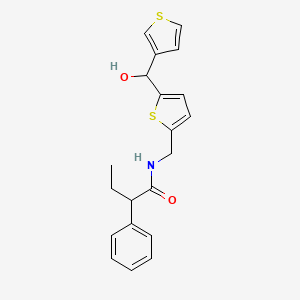![molecular formula C27H31N7O B2555920 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021094-33-6](/img/structure/B2555920.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyrazolopyrimidine, and a benzamide group. These functional groups suggest that the compound could have interesting biological activities, as these groups are often found in bioactive molecules .
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives was synthesized to explore their potential as anticancer and anti-5-lipoxygenase agents. These derivatives were evaluated for cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications beyond the scope of traditional treatments (Rahmouni et al., 2016).
Anticancer Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, focusing on their anticancer activity. These derivatives were tested on the MCF-7 human breast adenocarcinoma cell line, with several compounds showing significant inhibitory activity. This research suggests the potential of pyrazolopyrimidine derivatives in developing new anticancer therapies, highlighting a specific derivative with potent inhibitory activity at a relatively low concentration (Abdellatif et al., 2014).
Antitubercular Studies
Innovative homopiperazine-pyrimidine-pyrazole hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. The study included in silico docking in the crystal structure of M. tuberculosis to understand the structural requirements for antitubercular activity. Compounds showed potent activity, demonstrating the value of nitrogen-rich hybrids in developing new treatments for tuberculosis (Vavaiya et al., 2022).
Phosphodiesterase Inhibition
Research on 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. The study resulted in identifying a clinical candidate, ITI-214, showing potent inhibitory potency for PDE1 with excellent selectivity. This compound is under Phase I clinical development for treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
Synthesis of new heterocycles incorporating antipyrine moiety was carried out to evaluate their antimicrobial potential. The study aimed to explore the antimicrobial activity of these newly synthesized compounds against various microbial strains, providing insights into their therapeutic potential for treating microbial infections (Bondock et al., 2008).
将来の方向性
特性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c1-20-14-21(2)16-23(15-20)27(35)28-8-9-34-26-24(17-31-34)25(29-19-30-26)33-12-10-32(11-13-33)18-22-6-4-3-5-7-22/h3-7,14-17,19H,8-13,18H2,1-2H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCNFPHPKEGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

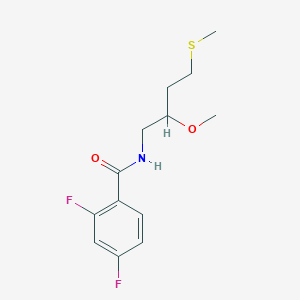
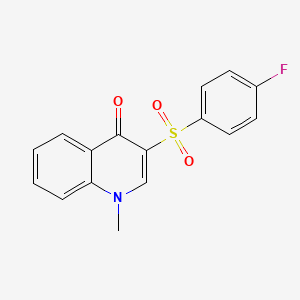

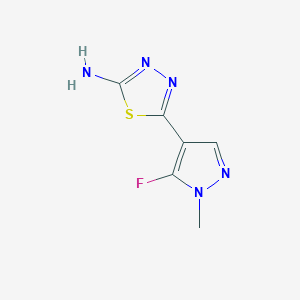
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
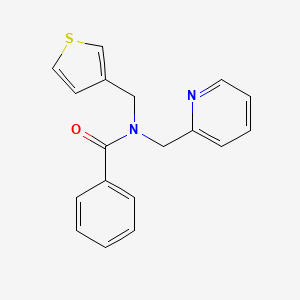
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)

